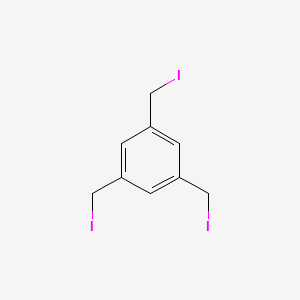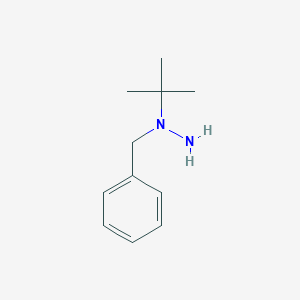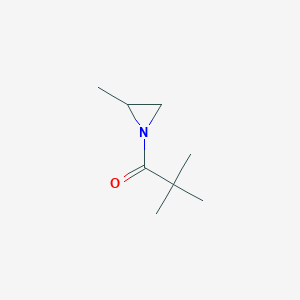
1,3,5-Tris(iodomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(iodomethyl)benzene is an organic compound with the molecular formula C9H9I3. It is a derivative of benzene, where three hydrogen atoms are replaced by iodomethyl groups at the 1, 3, and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the iodomethyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .
Aplicaciones Científicas De Investigación
1,3,5-Tris(iodomethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as halogen-bonded self-assembled structures.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.
Medicinal Chemistry: Researchers explore its potential in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(chloromethyl)benzene: Similar structure but with chloromethyl groups instead of iodomethyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups, offering different reactivity and properties.
1,2,3-Tris(iodomethyl)benzene: A positional isomer with iodomethyl groups at the 1, 2, and 3 positions.
Uniqueness
1,3,5-Tris(iodomethyl)benzene is unique due to the presence of three highly reactive iodomethyl groups, which provide distinct reactivity compared to its chloro- and bromo- counterparts. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Propiedades
| 90678-60-7 | |
Fórmula molecular |
C9H9I3 |
Peso molecular |
497.88 g/mol |
Nombre IUPAC |
1,3,5-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 |
Clave InChI |
MIVBPUGPPJIGKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CI)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)




![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)



